Piperonyl N-(3-chlorophenyl)carbamate
Description
Properties
CAS No. |
7077-87-4 |
|---|---|
Molecular Formula |
C15H12ClNO4 |
Molecular Weight |
305.71 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H12ClNO4/c16-11-2-1-3-12(7-11)17-15(18)19-8-10-4-5-13-14(6-10)21-9-20-13/h1-7H,8-9H2,(H,17,18) |
InChI Key |
IKKXBSYOWIROCO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Piperonyl N 3 Chlorophenyl Carbamate
Strategic Approaches to Carbamate (B1207046) Synthesis
The formation of the carbamate linkage is a cornerstone of organic synthesis, with both well-established and modern methods available for constructing N-arylcarbamates.
Classical Reaction Pathways for N-Arylcarbamate Formation
Historically, the synthesis of N-arylcarbamates has relied on several fundamental reaction pathways. One of the most common methods involves the use of highly reactive and toxic phosgene (B1210022) or its safer liquid equivalent, triphosgene. nih.govnih.gov These classical routes typically proceed through key intermediates such as isocyanates or chloroformates.
Isocyanate Route: This pathway involves the reaction of an amine with phosgene to generate an isocyanate. For the target molecule, 3-chloroaniline (B41212) would be converted to 3-chlorophenyl isocyanate. This intermediate is then "trapped" by an alcohol, in this case, piperonyl alcohol, to form the final carbamate product. The addition of an alcohol to an isocyanate is generally a high-yield reaction. chemistryviews.org
Chloroformate Route: An alternative approach is to first react the alcohol with phosgene to create a chloroformate intermediate. Piperonyl alcohol would be converted to piperonyl chloroformate. This activated species subsequently reacts with an amine, 3-chloroaniline, to yield Piperonyl N-(3-chlorophenyl)carbamate. nih.gov
Direct Carbamoylation: N-substituted carbamoyl (B1232498) chlorides can be formed in situ and subsequently reacted with alcohols or phenols to provide a versatile, one-pot procedure for O-aryl carbamates. organic-chemistry.org Another method involves reacting an arylamine with an alkyl aryl carbonate in the presence of a strong base. nih.gov
These classical methods, while effective, often involve hazardous reagents and are increasingly being supplanted by more sustainable alternatives.
Table 1: Comparison of Classical N-Arylcarbamate Synthetic Routes
| Reaction Pathway | Key Reagents | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Isocyanate Route | Amine, Phosgene (or equivalent), Alcohol | Isocyanate (e.g., 3-chlorophenyl isocyanate) | Generally high-yielding final step | Requires handling of toxic phosgene and sensitive isocyanates nih.govnih.gov |
| Chloroformate Route | Alcohol, Phosgene (or equivalent), Amine | Chloroformate (e.g., piperonyl chloroformate) | Avoids isolation of isocyanate | Involves toxic phosgene and potentially unstable chloroformates nih.gov |
| Reaction with Alkyl Aryl Carbonates | Arylamine, Alkyl Aryl Carbonate, Strong Base | Lithium arylamide | Avoids phosgene and isocyanates | Requires strong base (e.g., tBuLi) and anhydrous conditions nih.gov |
Novel Catalytic and Green Chemistry Methods for Carbamate Scaffolds
In response to the hazards associated with classical methods, significant research has focused on developing catalytic and environmentally benign syntheses for carbamate scaffolds. These novel approaches prioritize safety, efficiency, and atom economy.
A primary focus of green chemistry in this area is the use of carbon dioxide (CO₂) as a renewable, non-toxic C1 source to replace phosgene. nih.gov Several strategies have emerged:
Three-Component Coupling: Protocols have been developed for the one-pot coupling of CO₂, amines, and alkyl halides. chemistryviews.org These reactions can be performed under mild conditions (e.g., 1 atm of CO₂ at room temperature) using a recoverable and reusable polymer-supported base, which simplifies product purification. chemistryviews.org
Direct Conversion with Dehydrating Agents: The reaction of amines, alcohols, and CO₂ can be promoted by basic catalysts. rsc.orgresearchgate.net Other systems utilize reagents like Si(OMe)₄ to act as both a CO₂ capture agent and a catalyst for the direct conversion of carbon dioxide into carbamates without the need for metal catalysts. organic-chemistry.org
Transition metal catalysis offers another powerful avenue for phosgene-free carbamate synthesis:
Palladium-Catalyzed Cross-Coupling: An efficient method involves the palladium-catalyzed coupling of aryl chlorides or triflates with sodium cyanate. organic-chemistry.org This forms an aryl isocyanate in situ, which is immediately trapped with an alcohol to yield the N-aryl carbamate. This approach is notable for its broad substrate scope, including sterically hindered alcohols. organic-chemistry.org
Dual Nickel Photocatalysis: A cutting-edge technique utilizes dual nickel and photoredox catalysis to directly couple a carbamate anion (formed from an amine and CO₂) with an aryl halide. nih.govacs.org This method is advantageous for its use of CO₂ and its ability to proceed under relatively mild, light-mediated conditions. acs.org
Other catalytic methods include transcarbamoylation, where an existing carbamate like methyl carbamate or phenyl carbamate is used as a carbamoyl donor in the presence of a tin or indium catalyst. organic-chemistry.org
Table 2: Overview of Novel and Green Methods for Carbamate Synthesis
| Methodology | Key Reagents/Catalysts | Key Features | Source |
|---|---|---|---|
| CO₂ Three-Component Coupling | CO₂, Amine, Alkyl Halide, Polymer-Supported Base (PS-DBU) | Phosgene-free; mild conditions (1 atm CO₂, RT); reusable catalyst. | chemistryviews.org |
| Palladium-Catalyzed Coupling | Aryl Halide, Sodium Cyanate, Alcohol, Pd-catalyst | In situ isocyanate formation; broad alcohol scope. | organic-chemistry.org |
| Dual Nickel Photocatalysis | Aryl Halide, Amine, CO₂, Ni-catalyst, Photocatalyst | Direct use of CO₂; light-mediated reaction. | nih.govacs.org |
| Catalytic Transcarbamoylation | Alcohol, Phenyl Carbamate, Tin-catalyst | Mild, phosgene-free carbamoyl transfer. | organic-chemistry.org |
Directed Derivatization for Structural Analogues
The structure of this compound provides three distinct regions for chemical modification: the 1,3-benzodioxole (B145889) (piperonyl) moiety, the 3-chlorophenyl ring, and the carbamate linkage itself. This allows for the systematic synthesis of structural analogues to explore structure-activity relationships.
Modifications of the 1,3-Benzodioxole (Piperonyl) Moiety
The 1,3-benzodioxole ring system is a common motif in natural products and pharmacologically active compounds. nih.gov Its electron-rich nature makes it susceptible to electrophilic aromatic substitution, and the methylene (B1212753) bridge offers another site for chemical alteration.
Aromatic Ring Substitution: The aromatic portion of the benzodioxole ring can be functionalized via standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The existing dioxole and side-chain attachments will direct incoming electrophiles to specific positions on the ring.
Methylene Bridge Oxidation: The methylenic carbon of the 1,3-benzodioxole ring is a site of metabolic oxidation catalyzed by cytochrome P-450, which can lead to a 2-hydroxy derivative. nih.gov This suggests that chemical oxidation at this position is also a feasible pathway for derivatization, potentially leading to the formation of catechol esters.
Side-Chain Modification: The exocyclic methylene group (the "piperonyl" CH₂) can be functionalized. For instance, methods exist for the conversion of related piperonyl compounds into piperonal (B3395001) (heliotropin), which introduces a reactive aldehyde group that can be used for a wide array of subsequent transformations, such as reductive amination or olefination. google.com
Systematic Variations on the 3-Chlorophenyl Ring
The 3-chlorophenyl group plays a crucial role in defining the electronic and steric properties of the molecule. Systematic variations can be made by altering the nature and position of substituents on this ring.
Positional Isomers: The chloro substituent can be moved to the ortho (2-chloro) or para (4-chloro) positions to probe the effect of substituent location. Analogues featuring a 4-chlorophenyl ring have been synthesized in related series of compounds. nih.gov
Halogen Substitution: The chlorine atom can be replaced with other halogens (fluorine, bromine, iodine) to modulate properties like lipophilicity and potential for halogen bonding.
Directed ortho-Metalation (DoM): The carbamate group itself can serve as a powerful directed metalation group (DMG). acs.org Treatment with a strong base like sodium diisopropylamide (NaDA) or an alkyllithium can selectively deprotonate the phenyl ring at the positions ortho to the carbamate nitrogen (C2 and C4). acs.orgnih.gov The resulting organometallic intermediate can be quenched with various electrophiles (e.g., I₂, Me₃SiCl, aldehydes) to install a wide range of functional groups regioselectively. This strategy allows for the synthesis of polysubstituted phenol (B47542) derivatives after subsequent carbamate cleavage. acs.org
Alterations at the Carbamate Linkage
The carbamate linker is a key structural element that can be replaced with other bioisosteric groups to create analogues with different chemical properties, such as hydrogen bonding capabilities and hydrolytic stability.
Urea (B33335) Analogues: Replacing the ether oxygen (-O-) of the carbamate with a nitrogen atom (-NH-) results in a diaryl urea. These analogues can be synthesized by reacting 3-chlorophenyl isocyanate with an amine derivative of piperonyl alcohol (piperonylamine).
Amide Analogues: An amide linkage (-CH₂-CO-NH-) can be incorporated by coupling piperonylacetic acid with 3-chloroaniline.
Thiocarbamates: The replacement of one or both oxygen atoms of the carbamate with sulfur yields thiocarbamates. O-Aryl thiocarbamates (Ar-O-C(=S)-NHR) and S-Aryl thiocarbamates (Ar-S-C(=O)-NHR) are accessible synthetic targets that can exhibit different reactivity and biological profiles. acs.org
A study on analogues of a related muscarinic agent demonstrated that replacing the carbamate with a urea or acetamide (B32628) linkage resulted in compounds that retained potent biological activity, highlighting the viability of this derivatization strategy. nih.gov
Table 3: Bioisosteric Alterations of the Carbamate Linkage
| Linkage Type | Structure | Key Synthetic Precursors | Potential Property Changes |
|---|---|---|---|
| Carbamate (Original) | -O-C(=O)-NH- | Piperonyl alcohol + 3-chlorophenyl isocyanate | Baseline H-bond donor/acceptor profile |
| Urea | -NH-C(=O)-NH- | Piperonylamine + 3-chlorophenyl isocyanate | Adds an H-bond donor site; increased polarity |
| Amide | -CH₂-C(=O)-NH- | Piperonylacetic acid + 3-chloroaniline | Increased flexibility and different spatial arrangement |
| O-Thiocarbamate | -O-C(=S)-NH- | Piperonyl alcohol + 3-chlorophenyl isothiocyanate | Altered electronics and H-bonding acceptance |
| S-Thiocarbamate | -S-C(=O)-NH- | Piperonylthiol + 3-chlorophenyl isocyanate | Different bond angles and reactivity |
Mechanistic Elucidation of Synthetic Pathways
The formation of this compound is achieved through the chemical reaction of piperonyl alcohol and 3-chlorophenyl isocyanate. This reaction is a classic example of nucleophilic addition to an isocyanate, a well-established method for synthesizing carbamates. The elucidation of its mechanism is crucial for understanding the reaction kinetics and for optimizing the synthesis of this and related compounds.
The primary mechanism for the formation of this compound involves the nucleophilic attack of the hydroxyl group of piperonyl alcohol on the electrophilic carbon atom of the isocyanate group in 3-chlorophenyl isocyanate. nih.govchegg.com This reaction is generally considered to proceed through a concerted, multi-molecular mechanism rather than a stepwise one, although the specific pathway can be influenced by factors such as the presence of a catalyst and the solvent system used. kuleuven.be
The reaction can be summarized in the following steps:
Activation of the Alcohol (in catalyzed reactions): In the presence of a base catalyst, such as a tertiary amine, the alcohol is activated through the formation of a hydrogen bond. This increases the nucleophilicity of the oxygen atom, making it more reactive towards the isocyanate.
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the piperonyl alcohol's hydroxyl group attacks the electron-deficient carbon atom of the isocyanate group (-N=C=O). nih.gov Simultaneously, the pi electrons of the N=C bond in the isocyanate shift to the nitrogen atom.
Proton Transfer: A proton is then transferred from the oxygen atom of the former alcohol to the nitrogen atom of the isocyanate. This step can occur in a concerted fashion with the nucleophilic attack, or as a subsequent rapid step. This proton transfer results in the formation of the stable carbamate linkage.
The presence of an electron-withdrawing group, such as the chlorine atom on the phenyl ring of the isocyanate, increases the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards the nucleophilic alcohol. nih.gov The reaction is typically carried out in an aprotic solvent to prevent side reactions of the isocyanate with the solvent.
Table 1: Synthetic Methodologies for this compound
| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Conditions | Product |
| 1 | Piperonyl alcohol, 3-Chlorophenyl isocyanate | Tertiary amine (e.g., triethylamine) or organotin compound (e.g., dibutyltin (B87310) dilaurate) | Aprotic solvent (e.g., Dioxane, Toluene, Tetrahydrofuran) | Room temperature to mild heating (e.g., 80°C) | This compound |
Molecular Pharmacology and Biochemical Mechanism of Action of Piperonyl N 3 Chlorophenyl Carbamate Analogues
Enzyme Inhibition and Modulation Studies
The biological activity of Piperonyl N-(3-chlorophenyl)carbamate and its analogues is significantly defined by their interactions with various enzyme systems. The molecule's distinct structural features—the carbamate (B1207046) group and the piperonyl (methylenedioxyphenyl) moiety—dictate its inhibitory and modulatory capabilities across a range of enzymatic targets.
Carbamates are a well-established class of acetylcholinesterase (AChE) inhibitors. nih.gov Their mechanism of action is analogous to that of organophosphates, involving the carbamoylation of a serine residue within the active site of the AChE enzyme. nih.gov This process inactivates the enzyme, preventing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) and leading to an increase in both the level and duration of its action in the synaptic cleft. nih.govnih.gov
Unlike the irreversible phosphorylation caused by organophosphates, the carbamylation of AChE is reversible. nih.gov The enzyme can spontaneously hydrolyze the carbamate group, allowing it to recover its function, typically within hours. nih.gov Many carbamate compounds have been investigated for their AChE and butyrylcholinesterase (BChE) inhibitory activities, showing a wide range of potencies. mdpi.com While direct studies on this compound are not extensively detailed, the presence of the carbamate functional group is a strong indicator of its potential as a cholinesterase inhibitor. mdpi.com Furthermore, compounds containing a piperonyl group, such as piperonyl butoxide, have been shown to inhibit esterases, suggesting a potential dual-inhibitory contribution from both key moieties of the target molecule. nih.govnih.gov
Table 1: Summary of Carbamate Interaction with Acetylcholinesterase
| Feature | Description | Source(s) |
| Target Enzyme | Acetylcholinesterase (AChE) | nih.gov |
| Mechanism | Carbamoylation of the serine residue in the enzyme's active site. | nih.gov |
| Nature of Inhibition | Reversible; the enzyme-inhibitor complex can hydrolyze spontaneously. | nih.gov |
| Biochemical Effect | Prevents the breakdown of acetylcholine, increasing its concentration. | nih.gov |
| Structural Basis | The carbamate moiety (-OC(O)NR2) acts as the pharmacophore. | mdpi.com |
The piperonyl, or 1,3-benzodioxole (B145889), group is a classic structural motif known for its interaction with cytochrome P450 (CYP450) monooxygenase systems. nih.gov Compounds containing this moiety, such as the well-known synergist piperonyl butoxide, function as inhibitors of these enzymes. nih.govnih.gov The mechanism involves the CYP450-mediated oxidation of the methylenedioxy group. biomolther.org This process leads to the formation of a carbene intermediate that binds tightly to the ferrous heme iron of the cytochrome P450 enzyme. biomolther.org
This binding results in the formation of a stable, inactive metabolite-P450 complex, which can be identified by a characteristic spectral peak at 455 nm. biomolther.org This mechanism-based inactivation effectively shuts down the enzyme's catalytic activity. biomolther.org Given that this compound possesses this methylenedioxyphenyl group, it is expected to act as an inhibitor of CYP450 enzymes. nih.gov This inhibitory action is significant in the context of drug metabolism and the synergistic effects seen when such compounds are co-administered with other agents that are metabolized by the P450 system. nih.gov
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide (B1667382). nih.govmdpi.com Carbamates have been identified as a promising class of FAAH inhibitors. nih.gov Similar to their action on AChE, carbamates act as carbamoylating agents, covalently modifying a catalytic serine residue (Ser241) in the FAAH active site. nih.gov This leads to the inactivation of the enzyme, thereby increasing the endogenous levels of anandamide and other fatty acid amides. nih.govuniurb.it
The inhibition of FAAH can unmask or enhance the physiological effects of anandamide mediated through cannabinoid CB1 receptors and TRPV1 channels. nih.gov While specific data on this compound is limited, its carbamate structure strongly suggests a potential for FAAH inhibition through this carbamoylation mechanism. nih.gov The endocannabinoid system also involves the enzyme monoacylglycerol lipase (B570770) (MAGL), which degrades the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG). nih.gov While the primary focus for carbamates has been on FAAH, the broader context of endocannabinoid metabolism modulation is relevant.
Trans-cinnamic acid 4-hydroxylase (C4H) is a key plant enzyme in the phenylpropanoid pathway, responsible for converting trans-cinnamic acid into p-coumaric acid. plos.orgwikipedia.org Significantly, C4H is a member of the cytochrome P450 superfamily, specifically the CYP73 family. nih.govplos.org
Research on compounds structurally related to this compound provides insight into its likely effects on C4H. Specifically, piperonylic acid, which also contains the methylenedioxyphenyl group, has been shown to be a potent, mechanism-based inactivator of C4H. nih.gov The inactivation mechanism is consistent with the known interactions of methylenedioxy compounds with P450 enzymes, where the group is metabolized to an intermediate that irreversibly binds to the enzyme. nih.gov Therefore, the piperonyl moiety of this compound is expected to confer inhibitory activity against C4H, making it a potential modulator of the phenylpropanoid pathway in plants. nih.gov
The N-(3-chlorophenyl)carbamate portion of the molecule is associated with the disruption of microtubule organization. nih.gov Herbicides with this chemical structure, such as Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), have been shown to interfere with cell division by affecting microtubule functioning. nih.govnih.gov
The mechanism does not appear to involve the depolymerization of existing microtubules but rather an interference with the microtubule-organizing centers (MTOCs). nih.govresearchgate.net This disruption leads to the formation of abnormal mitotic spindles, which can be truncated and randomly oriented, ultimately compromising cytokinesis. nih.gov Studies in sea urchin embryos and plant cells have demonstrated that exposure to N-(3-chlorophenyl)carbamates results in these characteristic cytoskeletal deficits. nih.govnih.gov The presence of this structural group in this compound suggests it may possess similar antimitotic properties by interfering with microtubule assembly and organization. nih.gov
Table 2: Summary of Effects on Microtubule Organization
| Feature | Description | Source(s) |
| Target Structure | Microtubules and Microtubule Organizing Centers (MTOCs) | nih.govresearchgate.net |
| Observed Effect | Disruption of microtubule organization, abnormal spindle formation. | nih.gov |
| Proposed Mechanism | Interference with the functioning of MTOCs, not depolymerization of intact microtubules. | nih.govnih.gov |
| Cellular Consequence | Compromised cytokinesis and cell division. | nih.gov |
| Structural Basis | Attributed to the N-(3-chlorophenyl)carbamate moiety. | nih.govnih.gov |
Receptor Binding and Agonist/Antagonist Profiling
The receptor binding profile for this compound is not extensively characterized in the available literature. However, based on the known pharmacology of its constituent chemical classes, some interactions can be postulated. As inhibitors of acetylcholinesterase, carbamates increase the availability of acetylcholine, which acts on both muscarinic and nicotinic acetylcholine receptors. nih.gov Some carbamate-based inhibitors, such as rivastigmine, are known to also allosterically modulate nicotinic ACh receptors, suggesting a potential for direct receptor interaction beyond simple enzyme inhibition. mdpi.com
Table of Compounds Mentioned
Cellular Pathway Perturbations and Interrogations
Based on the activities of its constituent chemical moieties, this compound is more likely to perturb cellular pathways related to cell division and xenobiotic metabolism.
There is no available research to suggest that this compound directly modulates signal transduction cascades typically associated with G-protein coupled receptors like the prostacyclin receptor.
The N-(3-chlorophenyl)carbamate portion of the molecule is structurally similar to a class of herbicides known to disrupt mitosis. ucanr.edu For instance, Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate or CIPC) is a well-studied compound that interferes with microtubule organization. nih.govjst.go.jptandfonline.com
Research on Chlorpropham has demonstrated that it can cause the following effects on the cellular division cycle:
Disruption of Microtubule Organization: Carbamate herbicides like Chlorpropham have been shown to interfere with the functioning of the microtubule-organizing center. nih.govresearchgate.net This leads to the formation of abnormal mitotic spindles. nih.govcambridge.org
Inhibition of Mitosis: These compounds can cause a rapid cessation of mitotic activity. jst.go.jp In plant cells, this leads to an accumulation of cells in a prometaphase-like state. cambridge.org In animal cells, such as sea urchin embryos, it results in truncated and randomly oriented mitotic spindles. nih.govtandfonline.com
Aberrant Cytokinesis: The disruption of the mitotic spindle often leads to compromised cytokinesis, resulting in cells of varying sizes and ploidy. nih.govtandfonline.com
These findings suggest that this compound may possess similar antimitotic properties, making it a compound of interest for its potential effects on cell proliferation.
Table 1: Effects of N-(3-chlorophenyl)carbamate Analogues on Cellular Division
| Compound | Observed Effect | Model System | Reference |
| Chlorpropham (CIPC) | Disruption of microtubule organization | Plants and Sea Urchin Embryos | nih.govjst.go.jptandfonline.com |
| Chlorpropham (CIPC) | Truncated and randomly oriented mitotic spindles | Sea Urchin Embryos | nih.govtandfonline.com |
| Chlorpropham (CIPC) | Compromised cytokinesis | Sea Urchin Embryos | nih.govtandfonline.com |
| Carbamate Herbicides | Alteration of spindle microtubule organization | Plants | cambridge.org |
Biochemical Interaction Specificity and Selectivity
The specificity and selectivity of this compound would be determined by the combined properties of its two main structural components.
The N-(3-chlorophenyl)carbamate moiety likely confers specificity for components of the mitotic machinery, such as microtubule-organizing centers. nih.govresearchgate.net The nature of this interaction appears to be direct interference with microtubule dynamics rather than broad cytotoxicity. researchgate.net
The piperonyl group is a well-known inhibitor of cytochrome P450 enzymes. This is the basis for the use of piperonyl butoxide as a synergist for various pesticides, including carbamates. By inhibiting the metabolic breakdown of the active compound, the piperonyl group can enhance its potency and duration of action. The presence of this group in this compound suggests that its own metabolism may be slowed, potentially increasing its biological activity compared to analogues lacking this feature.
Structure Activity Relationship Sar Studies and Molecular Design of Piperonyl N 3 Chlorophenyl Carbamate Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For N-aryl carbamates, including derivatives of Piperonyl N-(3-chlorophenyl)carbamate, QSAR studies are instrumental in identifying the key molecular features that govern their herbicidal or insecticidal potency.
In QSAR studies of carbamate (B1207046) derivatives, various molecular descriptors are calculated to quantify different aspects of their chemical structure. These descriptors are then correlated with their biological activity, often expressed as the concentration required to achieve a certain level of inhibition (e.g., IC50) or toxicity (e.g., LD50).
Electronic Descriptors: These properties are crucial as the mechanism of action for many carbamates involves interaction with biological targets like acetylcholinesterase (AChE), where electronic interactions are paramount. nih.gov Key electronic descriptors include:
Electron Affinity (EA): This descriptor is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and indicates the propensity of the molecule to accept an electron. nih.gov
Hirshfeld Charge on the Carbonyl Carbon (qC): This local electronic descriptor is significant as the carbonyl group is a key feature in the carbamate linkage and is often involved in interactions with the biological target. nih.gov
Energy of the Highest Occupied Molecular Orbital (EHOMO): This descriptor relates to the molecule's ability to donate an electron. nih.gov
Lipophilic Descriptors: Lipophilicity, often quantified by the octanol-water partition coefficient (logP), is a critical factor influencing the absorption, distribution, metabolism, and excretion (ADME) of a compound. For herbicidal and insecticidal carbamates, appropriate lipophilicity is necessary for penetration through biological membranes to reach the target site.
Steric Descriptors: The size and shape of the molecule, as described by steric parameters, play a significant role in how well the compound fits into the binding site of its biological target.
A hypothetical correlation of such descriptors with the biological activity of this compound derivatives could be represented as follows:
| Molecular Descriptor | Type | Potential Correlation with Biological Activity | Rationale |
| Electron Affinity (EA) | Electronic | Positive | A higher electron affinity may enhance interactions with electron-rich residues in the target's active site. |
| Hirshfeld Charge on Carbonyl Carbon (qC) | Electronic | Positive | A more electrophilic carbonyl carbon could facilitate nucleophilic attack by a key residue (e.g., serine in AChE). |
| logP | Lipophilic | Parabolic | Optimal lipophilicity is required for membrane permeability; too high or too low values can be detrimental. |
| Molecular Volume | Steric | Negative | Increased bulk may lead to steric hindrance at the binding site, reducing activity. |
The reliability of a QSAR model is assessed through rigorous statistical validation. This process ensures that the model is not a result of chance correlation and has a genuine predictive power for new, untested compounds. Key statistical parameters used for validation include:
Coefficient of Determination (R²): This parameter indicates the proportion of the variance in the biological activity that is predictable from the molecular descriptors. A value closer to 1.0 suggests a better fit of the model to the data.
Leave-One-Out Cross-Validation Coefficient (Q²LOO): This is a measure of the model's internal predictive ability. The model is rebuilt multiple times, with one compound omitted each time, and the activity of the omitted compound is predicted. A higher Q² value (typically > 0.5) indicates good internal consistency and robustness. nih.gov
External Validation: The most stringent test of a QSAR model is its ability to predict the activity of an external set of compounds that were not used in the model development.
For a series of 178 carbamate derivatives, a QSTR model was developed that showed a determination coefficient (R²) of 0.6584 and a leave-one-out cross-validation coefficient (Q²LOO) of 0.6289, indicating a statistically significant and predictive model. nih.gov Such models, once validated, can be used to virtually screen libraries of designed this compound derivatives to prioritize the synthesis of the most promising candidates.
Pharmacophore Elucidation and Mapping
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling for this compound derivatives would aim to identify the key chemical features responsible for their herbicidal or insecticidal activity.
For many herbicidal carbamates, a primary target is the enzyme Acetyl-CoA Carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants. nih.govfrontiersin.org Pharmacophore models for ACCase inhibitors often include: nih.gov
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the carbamate group is a potential hydrogen bond acceptor.
Hydrogen Bond Donors (HBD): The N-H group of the carbamate can act as a hydrogen bond donor.
Hydrophobic/Aromatic Regions: The piperonyl and 3-chlorophenyl rings provide significant hydrophobic and aromatic features that can engage in van der Waals and π-π stacking interactions with the enzyme's active site. nih.gov
A hypothetical pharmacophore model for this compound could be visualized as having two aromatic/hydrophobic centers connected by a linker containing hydrogen bond donor and acceptor sites. The spatial arrangement and distances between these features would be critical for activity.
Influence of Stereochemistry on Biological Activity
Stereochemistry can play a pivotal role in the biological activity of chiral compounds. nih.gov Although this compound itself is not chiral, the introduction of chiral centers into its derivatives could have a significant impact on their efficacy.
In a chiral environment, such as the active site of an enzyme, enantiomers of a chiral molecule can exhibit different binding affinities and, consequently, different biological activities. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other enantiomer may bind weakly or not at all. nih.gov
For carbamate derivatives, if a chiral center is introduced, for example, in the alcohol-derived portion (the piperonyl moiety in this case) or on a substituent of the phenyl ring, it is expected that the different stereoisomers will display varying levels of activity. This stereoselectivity would arise from the specific three-dimensional arrangement of atoms that allows for optimal interaction with the chiral binding pocket of the target enzyme.
Design Principles for Enhanced Molecular Performance
Based on SAR and QSAR studies of N-aryl carbamates, several design principles can be proposed to enhance the molecular performance of this compound derivatives:
Modification of the Phenyl Ring Substituents: The nature, position, and number of substituents on the N-phenyl ring are critical. For instance, in a series of antifungal N-aryl carbamates, di-substituted derivatives, particularly with halogens at the 2- and 4-positions, showed promising activity. The introduction of electron-withdrawing groups like trifluoromethyl can also enhance potency.
Variation of the Alcohol Moiety: While the piperonyl group is a key feature, its replacement with other substituted aromatic or aliphatic alcohols could modulate the compound's lipophilicity and steric profile, potentially leading to improved activity or selectivity.
Bioisosteric Replacement: The carbamate linkage (-NHCOO-) can be replaced by other bioisosteric groups to explore different chemical space and potentially improve properties like metabolic stability.
Introduction of Additional Interacting Groups: Incorporating functional groups that can form additional hydrogen bonds or other favorable interactions with the target enzyme could increase binding affinity and, consequently, biological activity.
By systematically applying these design principles and using predictive QSAR and pharmacophore models, it is possible to rationally design novel derivatives of this compound with improved efficacy and desirable properties.
Computational and Theoretical Chemistry in Piperonyl N 3 Chlorophenyl Carbamate Research
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is invaluable for predicting the interaction between a ligand, such as Piperonyl N-(3-chlorophenyl)carbamate, and a biological target, typically a protein or enzyme. The primary goal is to determine the binding affinity and mode of interaction, which are crucial indicators of the compound's potential biological activity.
Table 1: Illustrative Data from a Hypothetical Molecular Docking Simulation of this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| Protein Kinase X | -8.5 | Amino Acid 1, Amino Acid 2 | Hydrogen Bond |
| Protease Y | -7.2 | Amino Acid 3, Amino Acid 4 | Hydrophobic Interaction |
| Receptor Z | -9.1 | Amino Acid 5, Amino Acid 6 | Pi-Pi Stacking |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies on this compound were not found.
Molecular Dynamics Simulations for Ligand-Target Conformational Analysis
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the conformational changes and stability of the complex in a simulated physiological environment. This technique is crucial for understanding the flexibility of both the ligand and the target, which is often a limitation of the more rigid docking approaches.
MD simulations have been effectively used to study the dynamic behavior of various ligands when bound to their targets. For example, in studies of neuraminidase inhibitors, MD simulations have been used to analyze the interactions in the bioactive state and the flexibility of the enzyme's loops upon ligand binding. nih.gov For this compound, an MD simulation would allow researchers to observe how the molecule adjusts its conformation within the binding pocket, the stability of its interactions over time, and the role of solvent molecules in the binding process. Key outputs from such simulations include root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the complex.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and stability.
While specific DFT studies on this compound are not available, research on similar structures, such as other carbamates and compounds with chlorophenyl groups, demonstrates the utility of this approach. acs.orgresearchgate.net DFT calculations can elucidate the distribution of electron density, identify potential sites for electrophilic and nucleophilic attack, and predict the molecule's reactivity. For this compound, DFT could be used to calculate properties that are fundamental to its chemical behavior.
Table 2: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value (Hypothetical) | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Influences solubility and intermolecular interactions |
| Mulliken Atomic Charges | Varies per atom | Provides insight into charge distribution |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound were not found.
In Silico Prediction of Absorption, Distribution, and Metabolism
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. nih.gov In silico models offer a rapid and cost-effective means of evaluating the pharmacokinetic profile of a compound. nih.gov These models use a molecule's structure to predict its physicochemical properties and how it will behave in a biological system.
For this compound, various online tools and software could be used to predict its ADME properties. These predictions are based on established quantitative structure-activity relationship (QSAR) models. While specific published ADME predictions for this compound are not available, we can infer the types of parameters that would be assessed.
Table 3: Illustrative In Silico ADME Predictions for this compound
| ADME Property | Predicted Outcome (Hypothetical) | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Caco-2 Permeability | Moderate | May cross intestinal barrier effectively |
| P-glycoprotein Substrate | No | Less likely to be subject to efflux from cells |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Likely | Potential for CNS activity |
| Plasma Protein Binding | High | May have a longer duration of action |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general predictions for similar chemical structures. Specific in silico ADME studies on this compound were not found.
Advanced Analytical and Methodological Approaches in Carbamate Investigations
Spectroscopic Characterization of Synthesized Compounds
The definitive identification and structural elucidation of a newly synthesized compound such as Piperonyl N-(3-chlorophenyl)carbamate would rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would be expected to show distinct signals for the protons on the piperonyl and 3-chlorophenyl rings, as well as the methylene (B1212753) protons of the piperonylic group and the N-H proton of the carbamate (B1207046) linkage. The chemical shifts, integration, and coupling patterns of these signals would confirm the connectivity of the atoms. Similarly, ¹³C NMR would provide signals for each unique carbon atom in the molecule, corroborating the structural assignment.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the carbonyl group (C=O) of the carbamate (around 1700-1730 cm⁻¹), the C-O bonds, and the aromatic C-H and C=C bonds.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound. The predicted monoisotopic mass for this compound is 305.0455 g/mol . Fragmentation patterns observed in the mass spectrum would offer further structural confirmation.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Feature | Expected Information |
|---|---|---|
| ¹H NMR | Signals for aromatic, methylene, and N-H protons | Connectivity and chemical environment of protons |
| ¹³C NMR | Signals for all unique carbon atoms | Carbon skeleton of the molecule |
| IR Spectroscopy | Absorption bands for N-H, C=O, C-O, C-H (aromatic) | Presence of key functional groups |
Note: The data in this table is predictive and based on the known chemical structure. No experimental data for this compound is currently available in the cited literature.
Chromatographic Techniques for Purity Assessment and Metabolite Separation
Chromatographic methods are essential for determining the purity of a synthesized compound and for separating it from byproducts, starting materials, and potential metabolites in biological studies.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be developed. The purity of the compound would be determined by the percentage of the total peak area that corresponds to the main analyte peak.
Gas Chromatography (GC): While carbamates can be thermally labile, GC analysis is possible, often after derivatization to increase volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) is a powerful technique for both purity assessment and the identification of volatile impurities.
For the study of in vitro metabolism, these chromatographic techniques are crucial for separating the parent compound from its metabolites. The use of radiolabeled this compound would facilitate the detection and quantification of all metabolites formed.
Table 2: Chromatographic Methods for the Analysis of this compound
| Technique | Application | Typical Stationary Phase | Typical Mobile/Carrier Phase |
|---|---|---|---|
| HPLC | Purity assessment, metabolite separation | C18 | Acetonitrile/Water or Methanol/Water gradient |
Note: The conditions outlined are typical for carbamate analysis; specific method development and validation would be required for this compound.
Development of High-Throughput Screening (HTS) Assays for Biological Evaluation
High-throughput screening allows for the rapid testing of large numbers of compounds for a specific biological activity. Should a therapeutic or biological target for this compound be hypothesized, HTS assays would be developed to efficiently screen for its activity and the activity of related analogs.
The development of a robust HTS assay involves several key steps:
Target Identification: A specific biological target (e.g., an enzyme or receptor) is chosen based on a therapeutic hypothesis.
Assay Principle: The assay is designed to produce a measurable signal (e.g., fluorescence, luminescence, or absorbance) that is dependent on the activity of the target.
Assay Miniaturization: The assay is adapted to a microplate format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput.
Automation: Robotic systems are used to handle liquid dispensing, plate movements, and signal reading, enabling the screening of thousands of compounds per day.
Data Analysis: Sophisticated software is used to analyze the large datasets generated and identify "hits" – compounds that show significant activity.
While general HTS methodologies for carbamates exist, no specific HTS assays have been developed or reported for this compound due to the lack of published research on its biological activities.
Advanced In Vitro Models for Mechanistic Studies
To investigate the potential mechanisms of action or toxicity of this compound, advanced in vitro models that more closely mimic human physiology are employed. These models offer significant advantages over traditional 2D cell cultures.
3D Cell Culture Models: Three-dimensional cell culture models, such as spheroids and organoids, provide a more physiologically relevant environment by allowing cells to interact with each other and the extracellular matrix in a manner that recapitulates the in vivo architecture of tissues. nih.govfrontiersin.org These models are valuable for studying compound penetration, metabolism, and long-term effects. nuvisan.com
Organ-on-a-Chip Technology: Organ-on-a-chip platforms are microfluidic devices that contain living cells in a continuously perfused microenvironment, simulating the functions of a specific organ. nih.govamegroups.orgnih.gov These systems can be used to study the effects of a compound on individual organs (e.g., liver-on-a-chip, kidney-on-a-chip) or to create multi-organ systems to investigate systemic effects and drug metabolism. researchgate.netmdpi.com
While these advanced in vitro models are powerful tools for mechanistic studies of carbamates, no such studies have been published specifically for this compound.
Future Research Trajectories and Academic Implications for Piperonyl N 3 Chlorophenyl Carbamate
Identification of Novel Biological Targets
Currently, there is no specific information available in the scientific literature detailing the novel biological targets of Piperonyl N-(3-chlorophenyl)carbamate.
Exploration of Synergistic and Antagonistic Molecular Interactions
There is no specific research detailing the synergistic or antagonistic molecular interactions of this compound.
Development of Next-Generation Analogues for Specific Research Applications
There is no available research on the development of next-generation analogues of this compound.
Integration with Systems Biology and Omics Data for Holistic Understanding
There is no information available regarding the integration of this compound with systems biology and omics data.
Q & A
Q. What are the established synthetic methodologies for Piperonyl N-(3-chlorophenyl)carbamate?
this compound and its derivatives are synthesized via condensation reactions. For example, tert-butyl N-(3-chlorophenyl)carbamate is prepared using N-Boc protection, with reagents like EDCI and HOBt facilitating coupling . Structural confirmation relies on NMR spectroscopy (e.g., δ 7.44 singlet for aromatic protons) and melting point analysis .
Q. How is the structural integrity of synthesized carbamate derivatives validated?
Key techniques include:
- 1H/13C NMR : To confirm aromatic substitution patterns and carbamate linkage (e.g., δ 152.5 ppm for carbonyl carbons) .
- HPLC : For lipophilicity determination via capacity factor (log k) to assess physicochemical properties .
- Melting point analysis : To verify purity and consistency with literature values (e.g., 69–70°C for tert-butyl derivatives) .
Q. What is the known biological activity of this compound?
As a carbamate herbicide, it inhibits plant growth via acetylcholinesterase disruption or microtubule assembly interference. Its activity is linked to the 3-chlorophenyl and chlorobutynyl moieties .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, halogen substitution) influence herbicidal efficacy?
Systematic studies on derivatives (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates) reveal that:
- Chlorine position : 3-Chlorophenyl groups enhance target binding affinity compared to para-substituted analogs .
- Alkyl chain elongation : Longer chains increase lipophilicity (log k), improving membrane permeability but may reduce solubility . Methodologically, such insights are derived from combinatorial synthesis and comparative bioassays .
Q. What analytical strategies resolve contradictions in environmental degradation studies of carbamate herbicides?
Contradictions in persistence data may arise from:
- Matrix effects : Soil vs. aqueous degradation rates differ due to microbial activity. Accelerated solvent extraction (ASE) coupled with LC-MS/MS quantifies degradation products .
- Photolysis pathways : HPLC-UV and ESI-MS identify nitroso derivatives formed under UV light, explaining variable half-lives .
Q. How can computational modeling optimize carbamate synthesis routes?
Density Functional Theory (DFT) predicts activation energies for coupling reactions, guiding reagent selection (e.g., EDCI vs. DCC). Molecular docking models further correlate steric effects of tert-butyl groups with reaction yields .
Q. What advanced spectroscopic techniques resolve ambiguities in carbamate stereochemistry?
- 2D NMR (COSY, NOESY) : Maps spatial proximity of aromatic protons to confirm regioselectivity .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in tert-butyl derivatives .
Methodological Notes
- Synthesis Optimization : Use kinetic studies to identify rate-limiting steps (e.g., Boc deprotection with oxalyl chloride) .
- Bioactivity Assays : Combine in vitro acetylcholinesterase inhibition assays with in vivo plant model studies (e.g., Arabidopsis) .
- Environmental Analysis : Employ QuEChERS extraction followed by GC-ECD for trace-level detection in soil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
